1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring, an amino group, and a pyrazole moiety
Preparation Methods
The synthesis of 1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid involves multiple steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with 1,3-diketones to form the pyrazole ring . The cyclobutane ring can be synthesized through cycloaddition reactions, which are often catalyzed by transition metals. The final step involves the coupling of the pyrazole and cyclobutane moieties under specific conditions, such as the use of strong bases or acids to facilitate the reaction.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where halogens or other substituents are introduced using reagents like halogenating agents.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and cyclobutane-containing molecules. For example:
1-(1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid: Lacks the amino group, resulting in different chemical reactivity and biological activity.
2-Amino-1-(1H-pyrazol-5-yl)ethylcyclobutane-1-carboxylic acid: Has a different substitution pattern, affecting its interaction with molecular targets.
The uniqueness of 1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19N3O2 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-[2-amino-1-(2-ethylpyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-2-15-10(4-7-14-15)9(8-13)12(11(16)17)5-3-6-12/h4,7,9H,2-3,5-6,8,13H2,1H3,(H,16,17) |
InChI Key |
IHNIZNPDUCYZRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(CN)C2(CCC2)C(=O)O |
Origin of Product |
United States |
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